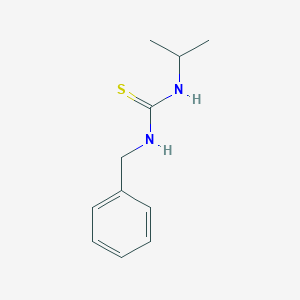

N-Benzyl-N'-propan-2-ylthiourea

Description

N-Benzyl-N'-propan-2-ylthiourea is a substituted thiourea derivative characterized by a benzyl group attached to one nitrogen atom and an isopropyl (propan-2-yl) group on the adjacent nitrogen. Its molecular formula is C₁₁H₁₆N₂S, with a molecular weight of 208.33 g/mol (calculated).

Properties

CAS No. |

70498-23-6 |

|---|---|

Molecular Formula |

C11H16N2S |

Molecular Weight |

208.33 g/mol |

IUPAC Name |

1-benzyl-3-propan-2-ylthiourea |

InChI |

InChI=1S/C11H16N2S/c1-9(2)13-11(14)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) |

InChI Key |

IFPFRGOIUODXNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=S)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds :

1-Benzyl-3-methyl-2-thiourea (C₉H₁₂N₂S): Features a benzyl and methyl group on the thiourea scaffold. This compound shares a similar backbone but lacks the branched isopropyl substituent, leading to differences in steric bulk and hydrophobicity .

N-Benzoyl-N′-4-cyanophenylthiourea (C₁₅H₁₁N₃OS): Incorporates a benzoyl (electron-withdrawing) group and a 4-cyanophenyl moiety. The electron-deficient aromatic ring enhances electrochemical activity compared to alkyl-substituted thioureas .

Substituent Impact :

- Electron-Withdrawing Groups (e.g., benzoyl, nitro) : Enhance electrophilicity of the thiocarbonyl group, improving metal-binding affinity and redox activity .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| This compound | 208.33 | 74–76* | Moderate in acetone, chloroform |

| 1-Benzyl-3-methyl-2-thiourea | 180.27 | 70–72 | Soluble in DMSO, ethanol |

| N-Benzoyl-N′-4-cyanophenylthiourea | 297.34 | 162–164 | Low in water; soluble in DMF |

| N-Benzyl-N'-phenylthiourea | 242.34 | 128–130 | Insoluble in water; soluble in THF |

*Derived from analogous compound 1-Benzyl-3-methyl-2-thiourea in .

Key Observations :

- The isopropyl group in this compound likely lowers its melting point compared to aromatic-substituted analogs due to reduced crystallinity.

- Solubility trends correlate with substituent polarity: alkyl groups (isopropyl, methyl) improve solubility in organic solvents, while aromatic/electron-withdrawing groups decrease it .

This compound :

Likely synthesized via reaction of benzyl isothiocyanate with isopropylamine, analogous to methods in , which describes the preparation of N-Benzyl-N'-(2'-acetamido)thiourea using benzyl isothiocyanate and glycinamide hydrochloride. Yield and purity depend on reaction conditions (e.g., solvent, temperature) .

Comparisons :

This compound :

No direct biological data is provided, but alkyl-substituted thioureas are known for:

- Metal Ion Coordination: Thioureas act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) due to the sulfur and nitrogen donor atoms.

- Antimicrobial Potential: Structural analogs with alkyl groups exhibit moderate antifungal activity .

N-Benzoyl-N′-4-cyanophenylthiourea :

N-Benzyl-N'-phenylthiourea :

Stability and Reactivity

- Hydrolysis Sensitivity : Thioureas with electron-withdrawing substituents (e.g., benzoyl) are more prone to hydrolysis than alkyl-substituted analogs.

- Thermal Stability : Aromatic thioureas (e.g., N-benzoyl derivatives) decompose at higher temperatures (>200°C) compared to alkyl variants (<150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.